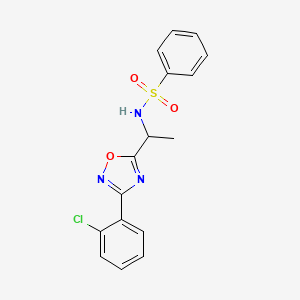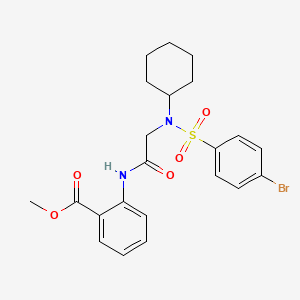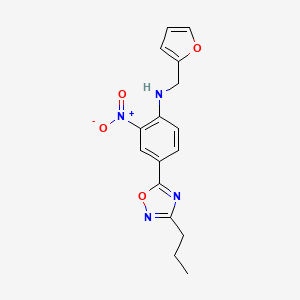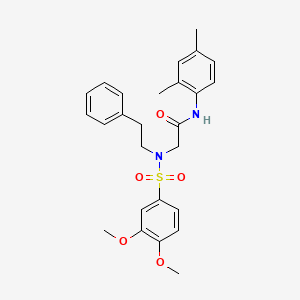
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide, commonly known as COX-2 inhibitor, is a chemical compound that is widely used in scientific research. The compound is known for its anti-inflammatory properties and has been extensively studied for its potential use in the treatment of various diseases.
Wirkmechanismus
COX-2 inhibitor works by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. The compound binds to the active site of the enzyme, preventing its activity and reducing the production of prostaglandins. This results in reduced inflammation and pain associated with various diseases.
Biochemical and Physiological Effects
COX-2 inhibitor has been shown to have anti-inflammatory, analgesic, and antipyretic effects. The compound reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. COX-2 inhibitor has also been shown to have anti-tumor effects and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
COX-2 inhibitor is a widely used compound in scientific research due to its anti-inflammatory and anti-tumor properties. The compound is relatively easy to synthesize and is commercially available. However, COX-2 inhibitor has some limitations in lab experiments. The compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. COX-2 inhibitor can also be toxic to cells at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research on COX-2 inhibitor. One direction is to study the compound's potential use in the treatment of Alzheimer's disease. COX-2 inhibitor has been shown to reduce inflammation in the brain, which is a key factor in the development of Alzheimer's disease. Another direction is to study the compound's potential use in combination with other drugs for the treatment of cancer. COX-2 inhibitor has been shown to have anti-tumor effects and can enhance the efficacy of other cancer drugs. Finally, future research can focus on improving the solubility of COX-2 inhibitor in aqueous solutions to make it more suitable for lab experiments.
Conclusion
In conclusion, COX-2 inhibitor is a widely used compound in scientific research due to its anti-inflammatory and anti-tumor properties. The compound works by inhibiting the activity of COX-2 enzyme, reducing the production of prostaglandins and resulting in reduced inflammation and pain associated with various diseases. COX-2 inhibitor has several advantages and limitations in lab experiments, and future research can focus on improving its solubility and studying its potential use in the treatment of Alzheimer's disease and in combination with other cancer drugs.
Synthesemethoden
The synthesis of COX-2 inhibitor involves the reaction of 2-chlorobenzoyl chloride with 1,2,4-oxadiazole in the presence of triethylamine. The resulting compound is then reacted with N-ethylbenzenesulfonamide in the presence of potassium carbonate to yield the final product. The synthesis method is well-established and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
COX-2 inhibitor has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. The compound has been shown to inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 activity, COX-2 inhibitor can reduce inflammation and pain associated with various diseases.
Eigenschaften
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-11(20-24(21,22)12-7-3-2-4-8-12)16-18-15(19-23-16)13-9-5-6-10-14(13)17/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGGVDVNCVTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)








![N-(3-methoxypropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709082.png)
